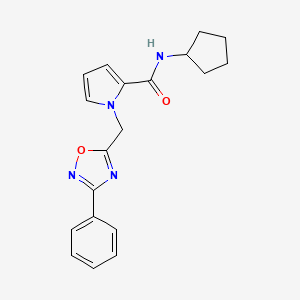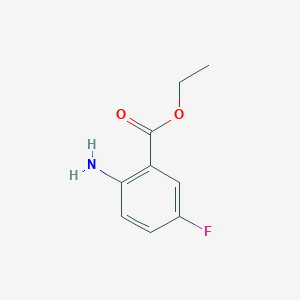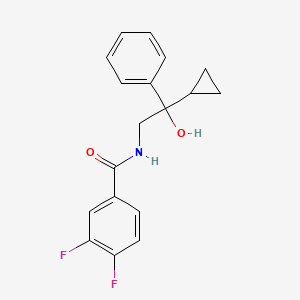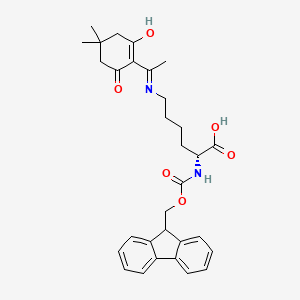
2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide is a useful research compound. Its molecular formula is C16H19NO2S2 and its molecular weight is 321.45. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
Research on sulfonamide derivatives, including compounds structurally related to 2,4-dimethyl-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzenesulfonamide, has demonstrated significant antimicrobial properties. Ghorab et al. (2017) synthesized a new series of benzenesulfonamide derivatives evaluated for their antibacterial and antifungal activities against a variety of pathogens. Certain compounds exhibited potent antimicrobial activity, suggesting potential applications in developing new antimicrobial agents (Ghorab, Soliman, Alsaid, & Askar, 2017).
Photodynamic Therapy for Cancer
Pişkin, Canpolat, and Öztürk (2020) investigated the photophysical and photochemical properties of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups. These compounds exhibited high singlet oxygen quantum yields, making them promising candidates for photodynamic therapy (PDT) in cancer treatment. Their study highlights the compound's potential role in medical applications, particularly in targeting and destroying cancer cells (Pişkin, Canpolat, & Öztürk, 2020).
Endothelin Antagonism
Another study focused on the development of biphenylsulfonamide endothelin antagonists, which are critical for managing cardiovascular diseases. Murugesan et al. (1998) identified compounds with potent endothelin-A (ETA) selective antagonism, showing potential for treating conditions like hypertension and heart failure. This research underscores the utility of sulfonamide derivatives in cardiovascular drug discovery (Murugesan et al., 1998).
Kinetic and Molecular Structure Studies
Rublova, Zarychta, Olijnyk, and Mykhalichko (2017) conducted a study on the synthesis, crystal and molecular-electronic structure, and kinetic investigation of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride. Their work provides valuable insights into the steric effects on the molecular structure and reactivity of sulfonamide derivatives, which could inform the design of novel compounds with desired chemical properties (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Properties
IUPAC Name |
2,4-dimethyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12-5-6-14(13(2)10-12)21(18,19)17-11-16(7-8-16)15-4-3-9-20-15/h3-6,9-10,17H,7-8,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADUPDSVSNSRYOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NCC2(CC2)C3=CC=CS3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]-1-methyl-1H-pyrazole-5-sulfonamide](/img/structure/B2653323.png)



![8-[(4-Benzylpiperazin-1-yl)methyl]-7-(2-ethoxyethyl)-3-methylpurine-2,6-dione](/img/structure/B2653327.png)
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-[2-(cyclohex-1-en-1-yl)ethyl]acetamide](/img/structure/B2653329.png)
![N-[(2Z)-3,4-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2653330.png)
![2,5-Diazaspiro[3.4]octan-6-one 2,2,2-trifluoroacetate](/img/structure/B2653331.png)


![N-[3-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)phenyl]-2-nitrobenzamide](/img/structure/B2653340.png)
![N-(3,5-dimethylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2653341.png)


